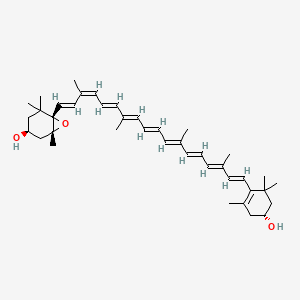
Hsd17B13-IN-71
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hsd17B13-IN-71 is a compound that targets the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This compound is being studied for its potential therapeutic effects in treating these liver diseases by inhibiting the activity of HSD17B13 .
Méthodes De Préparation
The synthesis of Hsd17B13-IN-71 involves several steps, including the preparation of intermediate compounds and the final coupling reactions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product. Industrial production methods may involve scaling up these reactions using larger reactors and optimizing the conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Hsd17B13-IN-71 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Applications De Recherche Scientifique
Hsd17B13-IN-71 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the enzymatic activity of HSD17B13 and its role in lipid metabolism. In biology, it helps researchers understand the molecular mechanisms underlying liver diseases such as NAFLD and NASH. In medicine, this compound is being investigated as a potential therapeutic agent for treating liver diseases by inhibiting HSD17B13 activity. Additionally, it has industrial applications in the development of new drugs and therapeutic strategies .
Mécanisme D'action
The mechanism of action of Hsd17B13-IN-71 involves the inhibition of the enzyme HSD17B13. This enzyme is involved in the metabolism of lipids in the liver, and its inhibition can reduce the accumulation of lipid droplets, thereby alleviating liver inflammation and damage. This compound binds to the active site of HSD17B13, preventing its enzymatic activity and disrupting the metabolic pathways associated with lipid droplet formation and degradation .
Comparaison Avec Des Composés Similaires
Hsd17B13-IN-71 is unique compared to other similar compounds due to its specific targeting of HSD17B13. Similar compounds include other inhibitors of hydroxysteroid dehydrogenases, such as Hsd17B1-IN-1 and Hsd17B2-IN-2, which target different isoforms of the enzyme. These compounds may have different effects and therapeutic potentials based on their specific targets and mechanisms of action .
Propriétés
Formule moléculaire |
C25H16Cl2F5N3O4 |
|---|---|
Poids moléculaire |
588.3 g/mol |
Nom IUPAC |
3,5-dichloro-N-[2-(difluoromethyl)-8-methyl-4-oxo-3-[[2-(trifluoromethoxy)phenyl]methyl]quinazolin-5-yl]-4-hydroxybenzamide |
InChI |
InChI=1S/C25H16Cl2F5N3O4/c1-11-6-7-16(33-23(37)13-8-14(26)20(36)15(27)9-13)18-19(11)34-22(21(28)29)35(24(18)38)10-12-4-2-3-5-17(12)39-25(30,31)32/h2-9,21,36H,10H2,1H3,(H,33,37) |
Clé InChI |
AYMKMXCMBFWJSZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(C=C1)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N(C(=N2)C(F)F)CC4=CC=CC=C4OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[6-[(3R,5R)-3,5-dimethylpiperidin-1-yl]pyridin-3-yl]-2-methyl-7-(2-morpholin-4-ylethoxy)-4-oxo-3H-quinazoline-6-sulfonamide](/img/structure/B12371826.png)






![L-Leucinamide, N-(cyclopentylcarbonyl)-L-phenylalanyl-N-[1-(cyclohexylmethyl)-2-(dimethoxyphosphinyl)-2-hydroxyethyl]-(9CI)](/img/structure/B12371869.png)

![Disodium;5-methyl-2-[[4-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate](/img/structure/B12371877.png)



